molecular formula C14H18BClO4 B6323891 Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096995-42-3

Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6323891
CAS No.: 2096995-42-3
M. Wt: 296.55 g/mol
InChI Key: XRTAEVXNRQRNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to participate in cross-coupling reactions. The boron atom within the dioxaborinane ring acts as a key reactive site, facilitating the formation of new carbon-carbon bonds through transmetalation processes . This mechanism is crucial for its effectiveness in Suzuki–Miyaura coupling reactions, where it interacts with palladium catalysts to form the desired products.

Comparison with Similar Compounds

Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be compared with other organoboron compounds, such as:

Properties

IUPAC Name

methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)11-7-10(13(17)18-4)5-6-12(11)16/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTAEVXNRQRNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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